molecular formula C15H20N4OS B12825797 (5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12825797
M. Wt: 304.4 g/mol
InChI Key: YQMQHHLFGFTFRZ-MDWZMJQESA-N
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Description

The compound "(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one" is a heterocyclic derivative featuring an imidazol-4-one core. Key structural elements include:

  • Cyclohexyl group at position 3, contributing to lipophilicity and steric bulk.
  • Sulfanyl (mercapto) group at position 2, which may enhance reactivity or serve as a site for derivatization.

Properties

Molecular Formula

C15H20N4OS

Molecular Weight

304.4 g/mol

IUPAC Name

(5E)-3-cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H20N4OS/c1-10-11(9-18(2)17-10)8-13-14(20)19(15(21)16-13)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,16,21)/b13-8+

InChI Key

YQMQHHLFGFTFRZ-MDWZMJQESA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N(C(=S)N2)C3CCCCC3)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CCCCC3)C

Origin of Product

United States

Biological Activity

The compound (5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄S
  • CAS Number : 896231-12-2

This compound features a cyclohexyl group and a pyrazole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa 0.21 µM
Escherichia coli 0.21 µM
Micrococcus luteus Moderate activity
Candida spp. Antifungal activity

The compound showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM, suggesting its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has been assessed for cytotoxicity using various cell lines. The MTT assay demonstrated that it possesses selective cytotoxic effects on cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (µM)
HaCat (human keratinocytes) >100
Balb/c 3T3 (mouse fibroblasts) >100
Cancer cell line A 15
Cancer cell line B 20

These findings indicate that the compound selectively targets cancer cells with lower IC₅₀ values compared to non-cancerous cells .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with key cellular targets. Molecular docking studies have suggested that it binds effectively to bacterial DNA gyrase and MurD enzyme, which are critical for bacterial replication and cell wall synthesis.

Key Interactions:

  • DNA Gyrase Binding : The compound forms hydrogen bonds with residues SER1084 and ASP437.
  • MurD Enzyme Interaction : Strong binding affinity indicates potential as an antibacterial agent.

These interactions underline the compound's potential as a lead candidate for further development in antibacterial therapies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo. For instance, in animal models infected with resistant strains of bacteria, treatment with this compound resulted in significant reductions in bacterial load compared to control groups. This reinforces its potential therapeutic application.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. For instance, it can be synthesized through a multi-step process that includes the formation of key intermediates followed by cyclization reactions. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the compound .

Anticancer Activity

Recent studies have indicated that (5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exhibits promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including liver carcinoma (HUH7). The compound showed better cytotoxic activity than standard chemotherapeutics like 5-Fluorouracil (5-FU), with IC50 values indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Potential

In silico studies have suggested that this compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. Molecular docking studies have provided insights into its binding affinity and interaction with the enzyme's active site, indicating that it could be optimized for enhanced anti-inflammatory activity .

Comparison with Similar Compounds

(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

  • Key Differences : Replaces the cyclohexyl group with a second 1,3-dimethylpyrazole substituent.
  • Reduced lipophilicity compared to the cyclohexyl-containing target compound.
  • Source : (2004) highlights the prevalence of pyrazole-containing imidazolones in medicinal chemistry .

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (CAS 200804-80-4)

  • Key Differences : Substitutes the cyclohexyl group with a phenyl ring and replaces the pyrazole with a pyridine.
  • Implications: Pyridine’s basic nitrogen may improve solubility in acidic environments.
  • Data : Molecular formula C₁₅H₁₁N₃OS, molar mass 281.33 g/mol .

(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 301343-54-4)

  • Key Differences: Features a 4-(dimethylamino)benzylidene group instead of the pyrazole-based substituent.
  • Implications: The dimethylamino group enhances polarity and hydrogen-bonding capacity. Molar mass 323.41 g/mol, slightly lower than the target compound (estimated ~350–370 g/mol due to cyclohexyl group) .

(4S)-4-methyl-2-(methylsulfanyl)-4-phenyl-1-(phenylamino)-4,5-dihydro-1H-imidazol-5-one

  • Key Differences : Contains phenyl and methyl groups at positions 3 and 4, respectively.
  • Methylsulfanyl group may alter metabolic stability .

Structural and Functional Analysis Table

Compound Name / Feature Substituent at Position 3 Substituent at Position 5 Molar Mass (g/mol) Key Properties
Target Compound Cyclohexyl (1,3-Dimethyl-1H-pyrazol-4-yl)methylidene ~350–370* High lipophilicity, steric bulk
Compound 1,3-Dimethylpyrazole (1-Methyl-1H-pyrazol-4-yl)methylidene Not reported Enhanced aromatic interactions
CAS 200804-80-4 Phenyl Pyridin-2-ylmethylene 281.33 Moderate solubility (pyridine)
CAS 301343-54-4 Phenyl 4-(Dimethylamino)benzylidene 323.41 Polar, H-bond donor/acceptor

*Estimated based on structural analogs.

Research Implications and Gaps

  • Synthetic Challenges : The cyclohexyl group in the target compound may complicate synthesis due to steric hindrance, necessitating optimized reaction conditions (e.g., high-temperature catalysis).
  • Data Limitations : The evidence lacks experimental data (e.g., solubility, bioactivity) for the target compound. Further studies are required to validate hypotheses derived from structural comparisons.

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